molecular formula C12H24S B14323925 1-(tert-Butylsulfanyl)oct-2-ene CAS No. 104221-12-7

1-(tert-Butylsulfanyl)oct-2-ene

Cat. No.: B14323925
CAS No.: 104221-12-7
M. Wt: 200.39 g/mol
InChI Key: ZFDPJPAYJMGSKK-UHFFFAOYSA-N
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Description

1-(tert-Butylsulfanyl)oct-2-ene is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to an oct-2-ene backbone. This compound is part of the larger family of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylsulfanyl)oct-2-ene typically involves the reaction of oct-2-ene with tert-butylthiol in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-sulfur bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of environmentally benign reagents and catalysts is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylsulfanyl)oct-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as thiolates.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various sulfur-containing derivatives.

Scientific Research Applications

1-(tert-Butylsulfanyl)oct-2-ene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butylsulfanyl)oct-2-ene involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butylsulfanyl)oct-2-ene is unique due to its specific combination of a tert-butylsulfanyl group and an oct-2-ene backbone. This structure imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

104221-12-7

Molecular Formula

C12H24S

Molecular Weight

200.39 g/mol

IUPAC Name

1-tert-butylsulfanyloct-2-ene

InChI

InChI=1S/C12H24S/c1-5-6-7-8-9-10-11-13-12(2,3)4/h9-10H,5-8,11H2,1-4H3

InChI Key

ZFDPJPAYJMGSKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCSC(C)(C)C

Origin of Product

United States

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